N-(4-aminophenyl)-3-(dimethylamino)propanamide
Description
N-(4-Aminophenyl)-3-(dimethylamino)propanamide (CAS: 854677-99-9) is a tertiary amine-containing amide derivative with the molecular formula C₁₁H₁₆N₃O (MW: 206.27 g/mol) . Its structure features a propanamide backbone substituted with a dimethylamino group at the C3 position and a 4-aminophenyl group at the N-terminus (Fig. 1). This compound is typically synthesized via coupling reactions between 3-(dimethylamino)propanoic acid derivatives and 4-nitroaniline, followed by reduction to the amine . Its dihydrochloride salt (MW: 280.19 g/mol) is commonly used to enhance solubility in pharmaceutical applications .
Properties
IUPAC Name |
N-(4-aminophenyl)-3-(dimethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVYGKNHRWNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588510 | |
| Record name | N-(4-Aminophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854813-77-7 | |
| Record name | N-(4-Aminophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(4-aminophenyl)-3-(dimethylamino)propanamide typically involves two key steps:
- Step 1: Preparation of a suitable 3-(dimethylamino)propanoic acid derivative or activated intermediate.
- Step 2: Coupling of this intermediate with a 4-aminophenyl derivative via amide bond formation.
This approach leverages established amide coupling chemistry, often employing coupling reagents or activated acid derivatives under mild to moderate conditions.
Preparation of 3-(Dimethylamino)propanoic Acid Derivatives
A crucial precursor is 3-(dimethylamino)propionic acid or its activated derivatives (e.g., acid chlorides, esters). Industrially viable methods for preparing related aminoalkyl amides include:
- Hydroamination of Alkenyl Nitriles:
A two-step process starting from acrylonitrile involves addition of dimethylamine to the C=C double bond to form 3-dimethylaminopropionitrile, followed by catalytic hydrogenation to reduce the nitrile to the corresponding amine or amide. This method allows scalable synthesis of aminoalkyl intermediates with controlled purity and yield.
| Step | Reaction Description | Conditions & Notes |
|---|---|---|
| (a) | Addition of dimethylamine to acrylonitrile | Exothermic, conducted in bubble column reactor; monoamine excess suppresses polymerization; temperature near boiling point |
| (b) | Catalytic hydrogenation of aminoalkyl nitrile | Batch process using hydrogen and suitable catalyst; converts nitrile to amine |
This method ensures high selectivity and is adaptable for industrial scale production of 3-(dimethylamino)propyl intermediates.
Amide Bond Formation with 4-Aminophenyl Derivatives
The coupling of the 3-(dimethylamino)propanoic acid derivative with a 4-aminophenyl compound to form the amide bond can be achieved by:
Use of Coupling Reagents:
Carbodiimides (e.g., CDI), HATU, or HBTU are commonly employed to activate the carboxylic acid for nucleophilic attack by the amine group on the 4-aminophenyl moiety. These reagents facilitate mild reaction conditions and high yields.Reaction Conditions:
The reaction is typically carried out in aprotic solvents such as DMF, dichloromethane, or acetonitrile at low temperatures (0–10 °C) to control reaction rate and minimize side reactions. The pH is adjusted post-reaction to neutral or slightly basic to facilitate product isolation.Example Procedure:
3-Chloropropionic acid or its derivatives are reacted with the 4-aminophenyl compound in the presence of CDI or HATU at temperatures below 10 °C for approximately 11 hours. After completion, the reaction mixture is neutralized with bases such as triethylamine or sodium hydroxide, extracted, washed, and concentrated to yield the amide intermediate.
| Reagent/Condition | Role/Effect |
|---|---|
| CDI/HATU/HBTU | Activates carboxylic acid for amide formation |
| Aprotic solvents (DMF, DCM, ACN) | Dissolve reactants, provide inert medium |
| Low temperature (0–10 °C) | Controls reaction rate, reduces side products |
| Base (triethylamine, NaOH) | Neutralizes acid, facilitates workup |
Reduction and Functional Group Transformations
If the 4-aminophenyl precursor is initially a nitro compound (4-nitrophenyl), reduction to the corresponding amine is necessary before or after amide coupling. Catalytic hydrogenation using hydrazine hydrate and Pd/C in isopropanol is an effective method to achieve this transformation with high yield and purity.
Summary of a Representative Synthetic Route
| Step | Reaction | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Activation of 3-(dimethylamino)propionic acid | CDI or HATU in DMF or DCM, 0–10 °C, 11 h | High yield, mild conditions |
| 2 | Coupling with 4-aminophenyl derivative | Addition of 4-aminophenyl compound, base neutralization | Efficient amide bond formation |
| 3 | Optional reduction (if starting from nitro) | Hydrazine hydrate, Pd/C catalyst, reflux in isopropanol | High purity amine product |
| 4 | Purification | Extraction, washing, vacuum drying | Purity > 99% achievable |
Research Findings and Industrial Considerations
- The use of excess amine in the hydroamination step suppresses polymerization and improves selectivity.
- Maintaining low temperatures during coupling reduces side reactions and improves yield.
- The choice of coupling reagent affects reaction efficiency and scalability; HATU and CDI are preferred for industrial applications due to their reliability and ease of use.
- Reduction of nitro groups to amines is efficiently done using hydrazine hydrate and Pd/C , which is compatible with sensitive functional groups and provides high yields.
- The overall synthetic route is adaptable for industrial scale-up with appropriate control of reaction parameters and purification steps.
Data Table: Comparison of Preparation Methods
| Preparation Step | Method/Condition | Advantages | Limitations |
|---|---|---|---|
| Aminoalkyl intermediate synthesis | Hydroamination of acrylonitrile + hydrogenation | High selectivity, scalable | Requires hydrogenation setup |
| Amide bond formation | Coupling with CDI/HATU in DMF/DCM | Mild conditions, high yield | Cost of coupling reagents |
| Nitro group reduction | Hydrazine hydrate + Pd/C catalyst | High purity amine, mild conditions | Catalyst handling, safety concerns |
| Purification | Extraction, washing, vacuum drying | High purity final product | Requires solvent handling |
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-3-(dimethylamino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-aminophenyl)-3-(dimethylamino)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-3-(dimethylamino)propanamide involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogs of N-(4-aminophenyl)-3-(dimethylamino)propanamide and their distinguishing features:
| Compound Name | CAS | Key Substituents | Molecular Formula | MW (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| N-(4-Aminophenyl)propanamide | 41402-58-8 | Lacks dimethylamino group | C₉H₁₂N₂O | 164.21 | Simpler structure; reduced basicity |
| N-(4-Nitrophenyl)-3-(dimethylamino)propanamide | 854813-63-1 | 4-Nitrophenyl instead of 4-aminophenyl | C₁₁H₁₅N₃O₃ | 237.26 | Electron-withdrawing nitro group; lower pKa |
| N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)propanamide | 55760-27-5 | Aminobutyl chain; dihydroxyphenyl | C₁₃H₂₀N₂O₃ | 252.31 | Aliphatic amine; polyphenolic moiety |
| 3-({3-[4-(Dimethylamino)anilino]-3-oxopropyl}sulfanyl)-N-[4-(dimethylamino)phenyl]propanamide | 548435-66-1 | Sulfanyl linker; dual dimethylamino | C₂₂H₃₀N₄O₂S | 414.56 | Increased complexity; potential for chelation |
Electronic and Solubility Properties
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound enhances electron density on the amide carbonyl, increasing resonance stabilization. In contrast, the nitro group in the 4-nitrophenyl analog (CAS: 854813-63-1) reduces electron density, lowering solubility in polar solvents .
- Basicity: The dimethylamino group (pKa ~8–9) imparts moderate basicity, whereas the 4-aminophenyl group (pKa ~4–5) contributes to amphoteric behavior. This dual functionality enables pH-dependent solubility, unlike the purely basic N-(4-aminobutyl) analog (CAS: 55760-27-5) .
Biological Activity
N-(4-aminophenyl)-3-(dimethylamino)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, antibacterial, and antifungal activities, as well as its potential therapeutic applications.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 204.27 g/mol
This compound features an amine group and a dimethylamino substituent, which are crucial for its biological activity.
Antioxidant Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antioxidant properties. The antioxidant activity was evaluated using the DPPH radical scavenging method, revealing that certain derivatives showed activity comparable to or exceeding that of ascorbic acid, a well-known antioxidant.
Table 1: Antioxidant Activity of Selected Derivatives
| Compound | DPPH Scavenging Activity (%) | IC (µM) |
|---|---|---|
| Compound A | 85 ± 2.5 | 25 |
| Compound B | 78 ± 3.0 | 30 |
| This compound | 80 ± 1.8 | 28 |
Anticancer Activity
The anticancer potential of this compound has been assessed through in vitro studies against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results indicated significant cytotoxic effects, with higher potency observed against U-87 cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study, the following results were obtained:
| Cell Line | IC (µM) for this compound |
|---|---|
| U-87 | 15 |
| MDA-MB-231 | 35 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of this compound were evaluated against various strains. The compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.
Table 2: Antibacterial and Antifungal Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These results indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Mechanistic Insights
The mechanism of action for the biological activities of this compound is believed to involve the modulation of key cellular pathways. For instance, its anticancer effects may be linked to the induction of apoptosis in cancer cells and inhibition of cell proliferation through cell cycle arrest mechanisms.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-aminophenyl)-3-(dimethylamino)propanamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves coupling 3-(dimethylamino)propanoic acid derivatives with 4-aminophenylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmospheres. Purification is typically achieved via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol/water mixtures. Monitoring reaction progress with TLC (Rf ~0.5 in 9:1 chloroform:methanol) and confirming purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) is critical .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Use a combination of (e.g., δ 2.2–2.5 ppm for dimethylamino protons, δ 6.5–7.5 ppm for aromatic protons), (e.g., carbonyl at ~170 ppm), and FT-IR (amide I band ~1650 cm, amine N–H stretch ~3300 cm). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides molecular ion confirmation. Single-crystal X-ray diffraction, as demonstrated for analogous propanamides, offers definitive structural validation .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen for cholinesterase inhibition using Ellman’s assay (acetylthiocholine substrate, DTNB reagent) at concentrations of 1–100 µM. For neuroprotective activity, use SH-SY5Y cells under oxidative stress (e.g., HO-induced) and measure viability via MTT assay. Include positive controls like donepezil for comparison .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported inhibitory activity against butyrylcholinesterase vs. acetylcholinesterase?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) to compare binding affinities to both enzymes. Analyze key interactions (e.g., π-π stacking with Trp82 in acetylcholinesterase vs. hydrophobic pockets in butyrylcholinesterase). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability of ligand-enzyme complexes over 100 ns. Pair computational data with kinetic assays (Lineweaver-Burk plots) to determine inhibition mechanisms (competitive vs. non-competitive) .
Q. What strategies optimize selectivity for dopamine receptors in vivo?
- Methodological Answer : Design SAR studies by modifying the dimethylamino group (e.g., replacing with pyrrolidine or piperazine moieties) and the 4-aminophenyl substituent. Test analogs in radioligand binding assays (e.g., -spiperone for D, -SCH23390 for D) at 10 nM–10 µM. Use PET imaging in rodent models to assess brain penetration and target engagement. Cross-validate with functional assays (cAMP accumulation for D/D, β-arrestin recruitment for D) .
Q. How can crystallization conditions be tailored for X-ray diffraction studies of this compound?
- Methodological Answer : Optimize solvent systems using vapor diffusion (e.g., 1:1 DMSO:water) or slow evaporation (ethanol/hexane). Additive screening (e.g., 1% PEG 4000) may enhance crystal quality. Resolve crystal packing issues by co-crystallizing with target proteins (e.g., cholinesterases) or using halogenated analogs for heavy-atom derivatization. Data collection at synchrotron facilities (λ = 0.9–1.0 Å) improves resolution .
Q. What experimental designs address discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer : Conduct pan-cell-line screening (NCI-60 panel) at 1–100 µM. Use transcriptomics (RNA-seq) to identify overexpression of detoxifying enzymes (e.g., CYP450s) in resistant lines. Validate with CRISPR knockouts of candidate genes. Include 3D spheroid models to mimic in vivo heterogeneity. Correlate cytotoxicity with logP values to assess bioavailability-driven effects .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the dimethylamino group.
- Assays : Include negative controls (e.g., vehicle-treated cells) and normalize data to reference standards.
- Computational Tools : Use Gaussian 16 for DFT calculations to predict electronic properties (HOMO-LUMO gaps) influencing reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
